2-Amino-2-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-Amino-2-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 3,4-dimethylphenyl group and an amino group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,4-dimethylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzylamine with chloroacetyl chloride, followed by the addition of ammonia or an amine source to introduce the amino group. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final product isolation. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the amino group.
Scientific Research Applications
2-Amino-2-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,4-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups. For example, it can bind to active sites of enzymes, blocking their activity and affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine): A local anesthetic with similar structural features but different pharmacological properties.
2-Amino-N-(2,6-dimethylphenyl)acetamide: Another derivative with variations in the substitution pattern on the phenyl ring.
Uniqueness
2-Amino-2-(3,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-2-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13) |
InChI Key |
FRAACKJUZUNNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)N)N)C |
Origin of Product |
United States |
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